BenchChemオンラインストアへようこそ!

4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine

Lipophilicity Drug-likeness Membrane permeability

4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine (CAS 88203-19-4) is a heterocyclic building block belonging to the thieno[2,3-d]pyrimidine class, a privileged scaffold in medicinal chemistry recognized for its adenine bioisosterism and broad pharmacological relevance. The compound features a fused thiophene-pyrimidine bicyclic core with three key structural elements: a chlorine atom at position 4, a chloromethyl group at position 2, and methyl substituents at positions 5 and 6 on the thiophene ring.

Molecular Formula C9H8Cl2N2S
Molecular Weight 247.14 g/mol
CAS No. 88203-19-4
Cat. No. B1349633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine
CAS88203-19-4
Molecular FormulaC9H8Cl2N2S
Molecular Weight247.14 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(=N2)CCl)Cl)C
InChIInChI=1S/C9H8Cl2N2S/c1-4-5(2)14-9-7(4)8(11)12-6(3-10)13-9/h3H2,1-2H3
InChIKeyOHVYKBHIJQAUSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine (CAS 88203-19-4): Core Scaffold Identity and Procurement Rationale


4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine (CAS 88203-19-4) is a heterocyclic building block belonging to the thieno[2,3-d]pyrimidine class, a privileged scaffold in medicinal chemistry recognized for its adenine bioisosterism and broad pharmacological relevance [1]. The compound features a fused thiophene-pyrimidine bicyclic core with three key structural elements: a chlorine atom at position 4, a chloromethyl group at position 2, and methyl substituents at positions 5 and 6 on the thiophene ring [2]. With a molecular formula of C₉H₈Cl₂N₂S, a molecular weight of 247.14 g/mol, and a computed XLogP3 of 3.7, this compound is primarily utilized as a versatile synthetic intermediate for constructing more complex thienopyrimidine derivatives with potential antiviral, anticancer, and anti-inflammatory activities .

Why 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine Cannot Be Replaced by In-Class Analogs


Within the thieno[2,3-d]pyrimidine family, subtle variations in substituent identity and position profoundly alter reactivity, physicochemical properties, and downstream applicability. The target compound uniquely combines a 4-chloro group (susceptible to nucleophilic aromatic substitution) with a 2-chloromethyl group (available for alkylation chemistry), providing two orthogonally addressable reactive handles on the same scaffold [1]. Analogs lacking either the 5,6-dimethyl substitution (e.g., CAS 147006-04-0, XLogP3 ≈ 2.9) or the 2-chloromethyl group (e.g., CAS 108831-68-1) exhibit meaningfully different lipophilicity profiles and derivatization potential, rendering generic substitution unreliable for applications where specific reactivity sequences or partition coefficients must be reproduced [2]. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Evidence for 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine


Lipophilicity Advantage: XLogP3 Comparison Against 4-Chloro-2-methyl and Unsubstituted Thieno[2,3-d]pyrimidine Analogs

The target compound exhibits a computed XLogP3 of 3.7, which is 0.7–0.8 log units higher than 4-chloro-2-methylthieno[2,3-d]pyrimidine (XLogP3 = 2.9–3.0) and 1.6 log units higher than the unsubstituted 4-chlorothieno[2,3-d]pyrimidine (XLogP3 = 2.1). This increased lipophilicity, conferred by the 5,6-dimethyl groups on the thiophene ring, predicts enhanced passive membrane permeability and potentially improved oral bioavailability for derived compounds [1].

Lipophilicity Drug-likeness Membrane permeability

Orthogonal Reactivity: Dual Reactive Sites Enable Sequential Chemoselective Derivatization

The target compound possesses two electronically and mechanistically distinct electrophilic centers: the 4-chloro substituent on the pyrimidine ring (activated toward nucleophilic aromatic substitution, SNAr) and the 2-chloromethyl group (a primary alkyl chloride susceptible to SN2 displacement). By contrast, 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine (CAS 108831-68-1) carries only the 4-chloro electrophile, offering a single derivatization site. This dual reactivity enables chemists to perform sequential, chemoselective functionalization—e.g., first displacing the 4-chloro group with an amine under basic conditions, followed by nucleophilic substitution at the chloromethyl position—without protecting group strategies, thereby reducing step count in library synthesis [1].

Orthogonal reactivity Sequential derivatization Building block

Synthetic Accessibility: Documented One-Step Route with ~73% Yield via Gewald-Derived Aminothiophene

A reported synthetic route to the target compound involves the condensation of 2-amino-3-cyano-4,5-dimethylthiophene with chloroacetonitrile, affording 4-chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine in approximately 73% yield . This one-step transformation from commercially available precursors compares favorably with multi-step syntheses required for certain 4-chloro-2-(hetero)aryl-thieno[2,3-d]pyrimidines, which often proceed in lower overall yields due to additional protection/deprotection sequences [1].

Synthesis yield Gewald reaction Process efficiency

Commercial Purity Benchmarking: 95–98% Purity Specifications Across Multiple Vendors

The target compound is commercially available from multiple independent suppliers at purities of 95% (AKSci, Enamine) to ≥97% (ChemScene, Chemenu) . This level of commercial availability and quality specification provides users with procurement flexibility and batch-to-batch consistency. In contrast, certain less common thieno[2,3-d]pyrimidine analogs (e.g., 4-chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine without 5,6-dimethyl groups, CAS 147006-04-0) are offered at lower purities (95%) and higher unit costs, reflecting more challenging synthesis .

Purity specification Quality control Procurement

Antiviral Program Relevance: 5,6-Dimethylthieno[2,3-d]pyrimidine Scaffold Patented for HCV Inhibition

The 5,6-dimethylthieno[2,3-d]pyrimidine core, of which the target compound is a direct synthetic precursor, is the central scaffold in a granted US patent (US20080234482A1) claiming derivatives with excellent inhibitory effects on hepatitis C virus (HCV) proliferation and low toxicity [1]. Within this patent, the key intermediate 2,4-dichloro-5,6-dimethylthieno[2,3-d]pyrimidine—accessible from the target compound via chlorodehydroxylation—is elaborated into a library of 4-anilino-2-substituted analogs with demonstrated anti-HCV activity [2]. Thieno[2,3-d]pyrimidines lacking the 5,6-dimethyl substitution pattern are not represented in this patent family, suggesting the dimethyl substitution is integral to the claimed antiviral pharmacophore.

Antiviral HCV Patent-protected scaffold

Physicochemical Property Profile: Hydrogen Bond Donor Count = 0 Enhances Passive Permeability

The target compound has a computed hydrogen bond donor (HBD) count of 0 and a hydrogen bond acceptor (HBA) count of 3, yielding an HBD/HBA profile consistent with favorable passive membrane permeability according to Lipinski's and Veber's guidelines [1]. By comparison, 2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 89567-05-5), the 4-oxo analog, possesses an additional HBD (N-H) and increased polar surface area due to the lactam functionality, which may reduce permeability . The absence of hydrogen bond donors in the target compound also minimizes the desolvation penalty associated with crossing lipid bilayers.

Physicochemical properties Drug-likeness Permeability

Optimal Application Scenarios for 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine


Sequential Library Synthesis for Kinase Inhibitor Lead Optimization

The orthogonal reactivity of the 4-chloro (SNAr) and 2-chloromethyl (SN2) positions enables medicinal chemists to generate diverse compound libraries through two sequential, chemoselective derivatization steps without intermediate protection. A typical workflow involves first displacing the 4-chloro group with an amine nucleophile (e.g., substituted anilines) to establish an initial SAR axis, followed by nucleophilic substitution at the 2-chloromethyl position with thiols, amines, or alkoxides to explore a second diversity vector. This strategy is directly aligned with the synthetic methodology claimed in US20080234482A1 for generating 4-anilino-2-substituted-5,6-dimethylthieno[2,3-d]pyrimidines as HCV inhibitors [1].

Building Block for Orally Bioavailable DHFR/EGFR Dual Inhibitor Programs

With a computed XLogP3 of 3.7, HBD count of 0, and a molecular weight of 247.14 g/mol, this compound occupies favorable oral drug-like chemical space. The thieno[2,3-d]pyrimidine scaffold has been successfully elaborated into potent dihydrofolate reductase (DHFR) inhibitors (e.g., compound 20 in Abdelaziz et al., 2022, with DHFR IC₅₀ = 0.20 μM, more potent than methotrexate at IC₅₀ = 0.22 μM) and EGFR tyrosine kinase inhibitors with nanomolar potency [2][3]. Researchers developing dual-target antitumor agents can use this building block to append the requisite pharmacophoric elements at both reactive sites while retaining favorable permeability characteristics.

Antiviral Drug Discovery Targeting Hepatitis C Virus (HCV)

The 5,6-dimethylthieno[2,3-d]pyrimidine core is the subject of a granted US patent (US20080234482A1) demonstrating excellent HCV proliferation inhibition with low toxicity [1]. The target compound serves as a direct precursor to the 2,4-dichloro-5,6-dimethylthieno[2,3-d]pyrimidine intermediate used in this patent. Antiviral discovery teams pursuing HCV or related positive-strand RNA viruses can procure this building block to rapidly access the patented chemotype and generate proprietary derivatives through sequential functionalization, leveraging the dual reactive sites to explore SAR around the 2- and 4-positions of the pyrimidine ring.

Physicochemical Property Optimization for CNS-Penetrant Candidates

The combination of moderate lipophilicity (XLogP3 = 3.7), zero hydrogen bond donors, and low rotatable bond count (1) positions this building block favorably for CNS drug discovery programs where permeability across the blood-brain barrier is critical [1]. Compared to the 4-oxo analog (CAS 89567-05-5, HBD = 1), the 4-chloro compound avoids an additional hydrogen bond donor that would impose a permeability penalty. Medicinal chemists can elaborate this core into CNS-targeted kinase inhibitors or GPCR ligands while maintaining physicochemical parameters within ranges predictive of CNS exposure.

Quote Request

Request a Quote for 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.